1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

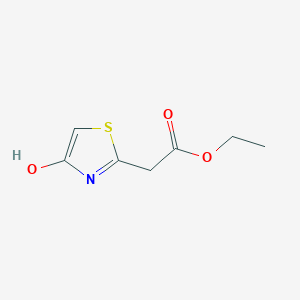

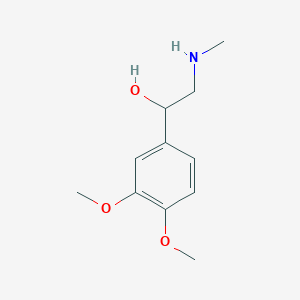

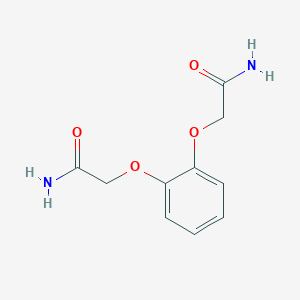

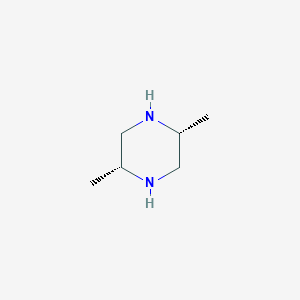

“1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol” is a chemical compound with the molecular formula C11H17NO3 . It is also known as Normacromerine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol has been described . Another study reported the synthesis of a related compound, 4-amino-6-[[1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde .

Molecular Structure Analysis

The molecular structure of “1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol” consists of a phenyl ring substituted with two methoxy groups and an ethanolamine moiety .

Applications De Recherche Scientifique

Kinetic Studies in Oxidation Processes

1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound similar to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, has been studied for its oxidation kinetics with chlorine dioxide. This research is significant in understanding the chlorination and oxidizing reactions of such compounds in environmental contexts, particularly in elemental chlorine-free bleaching of pulp. These studies can help address environmental pollution concerns in pulp bleaching processes (Nie et al., 2014).

Photochemical Reactivity Studies

The photochemical reactivity of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, related to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, has been investigated. This study provides insights into the behavior of such compounds in various states (liquid, solid, degassed, aerated) and their transformation into various compounds under different conditions. This research has implications for understanding the photochemical properties of related compounds (Castellan et al., 1990).

Synthesis of Novel Derivatives

Research on the synthesis of novel derivatives using compounds similar to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol has been conducted. This includes the development of new compounds with potential applications in various fields, such as pharmaceuticals and material science. These studies contribute to the expansion of chemical libraries and potential applications in various industries (Aghekyan et al., 2009).

Antimicrobial and Anti-Proliferative Activities

Investigations into the antimicrobial and anti-proliferative activities of certain derivatives of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol have been conducted. This research is crucial for identifying new compounds with potential therapeutic applications, particularly in treating infections and cancer (Al-Wahaibi et al., 2021).

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCQAULQIAOEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961983 |

Source

|

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5653-66-7, 41787-64-8 |

Source

|

| Record name | Normacromerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)

![[1,2,4]Triazolo[4,3-a]quinoline-1-thiol](/img/structure/B181905.png)